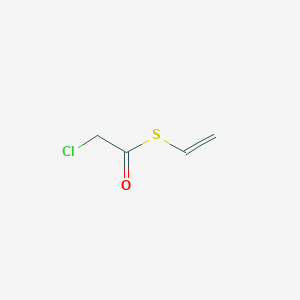
S-Ethenyl chloroethanethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Ethenyl chloroethanethioate: is an organic compound with the molecular formula C4H7ClOS It is a derivative of ethanethioic acid, where the hydrogen atom of the thiol group is replaced by an ethenyl group, and the hydrogen atom of the carboxyl group is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Ethenyl chloroethanethioate typically involves the reaction of ethanethioic acid with ethenyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are carefully optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions: S-Ethenyl chloroethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield thiols or thioethers, depending on the reducing agent used.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed under an inert atmosphere to prevent oxidation.
Substitution: Nucleophiles such as amines, alcohols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Amino derivatives, alkoxy derivatives
Scientific Research Applications
Chemistry: S-Ethenyl chloroethanethioate is used as a building block in organic synthesis. Its reactivity allows for the creation of complex molecules, which are valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in the investigation of cellular processes and pathways.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives have shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: this compound is used in the production of specialty chemicals and polymers. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of S-Ethenyl chloroethanethioate involves its interaction with specific molecular targets. The ethenyl group allows the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and metabolic processes, which are the basis for its biological effects.
Comparison with Similar Compounds
S-Ethyl ethanethioate: Similar in structure but lacks the ethenyl group, resulting in different reactivity and applications.
S-Methyl ethanethioate: Another derivative of ethanethioic acid with a methyl group instead of an ethenyl group.
S-Propyl ethanethioate: Contains a propyl group, leading to variations in physical and chemical properties.
Uniqueness: S-Ethenyl chloroethanethioate is unique due to the presence of both the ethenyl and chlorine groups This combination imparts distinct reactivity and allows for the formation of a wide range of derivatives
Properties
CAS No. |
143088-19-1 |
|---|---|
Molecular Formula |
C4H5ClOS |
Molecular Weight |
136.60 g/mol |
IUPAC Name |
S-ethenyl 2-chloroethanethioate |
InChI |
InChI=1S/C4H5ClOS/c1-2-7-4(6)3-5/h2H,1,3H2 |
InChI Key |
FCFPTPVYKWSTEP-UHFFFAOYSA-N |
Canonical SMILES |
C=CSC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


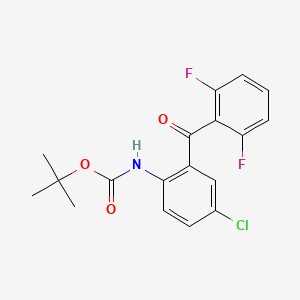
![1,3-Dimethyl-4-(phenylsulfonyl)-2,4-dihydropyrrolo[3,4-b]indole](/img/structure/B12545401.png)
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
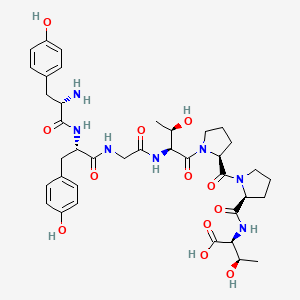
![2,2'-{[Ethyl(phenyl)stannanediyl]bis(oxycarbonyl)}di(pyridin-3-ol)](/img/structure/B12545426.png)
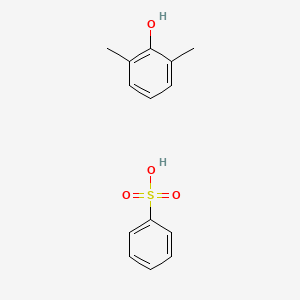

![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
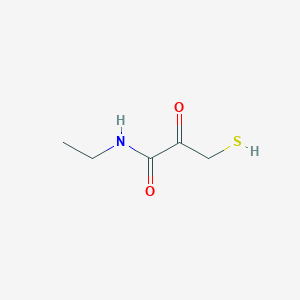
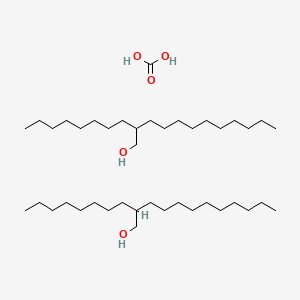
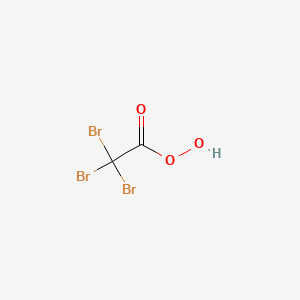
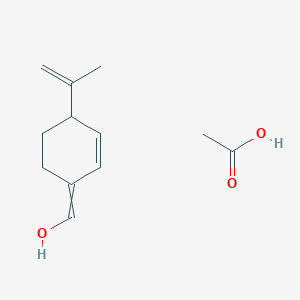
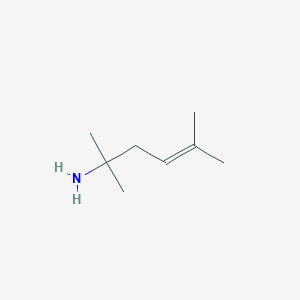
![4-Methoxy-2-{[(triphenylstannyl)oxy]carbonyl}phenol](/img/structure/B12545472.png)
